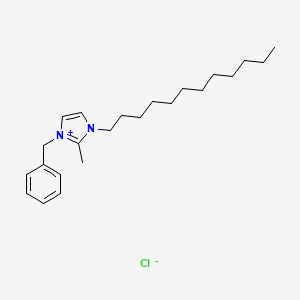
4-(2,4-Di-tert-pentylphenoxy)butanenitrile
Vue d'ensemble
Description
4-(2,4-Di-tert-pentylphenoxy)butanenitrile is a synthetic compound that belongs to the family of phenoxyalkyl nitriles. It is known for its potent and selective agonist activity on estrogen receptor beta (ERβ), which plays a crucial role in various physiological processes, including bone metabolism, cardiovascular function, and immune response.
Applications De Recherche Scientifique
4-(2,4-Di-tert-pentylphenoxy)butanenitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its effects on estrogen receptor beta (ERβ) and its role in physiological processes.
Medicine: Investigated for potential therapeutic applications in bone health, cardiovascular diseases, and immune response modulation.
Industry: Utilized in the synthesis of agrochemicals, fragrances, and catalysts.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Di-tert-pentylphenoxy)butanenitrile typically involves the following steps:
Starting Material: The synthesis begins with 2,4-di-tert-pentylphenol.
Alkylation: The phenol undergoes alkylation with 1-bromobutane in the presence of a base such as potassium carbonate to form 4-(2,4-di-tert-pentylphenoxy)butane.
Nitrile Formation: The final step involves the conversion of the butane derivative to the nitrile using a reagent like sodium cyanide under appropriate conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing bulk reactors for the alkylation and nitrile formation steps.
Purification: Employing techniques such as distillation and recrystallization to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2,4-Di-tert-pentylphenoxy)butanenitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are commonly employed.
Major Products
Oxidation: 4-(2,4-Di-tert-pentylphenoxy)butanoic acid.
Reduction: 4-(2,4-Di-tert-pentylphenoxy)butylamine.
Substitution: Various substituted phenoxy derivatives.
Mécanisme D'action
The compound exerts its effects primarily through its interaction with estrogen receptor beta (ERβ). Upon binding to ERβ, it modulates the receptor’s activity, influencing gene expression and cellular responses. This interaction affects various pathways involved in bone metabolism, cardiovascular function, and immune response.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2,4-Di-tert-pentylphenoxy)butyric acid
- 4-(2,4-Di-tert-pentylphenoxy)butylamine
- 2,4-Di-tert-butylphenol
Uniqueness
4-(2,4-Di-tert-pentylphenoxy)butanenitrile is unique due to its selective agonist activity on estrogen receptor beta (ERβ), which distinguishes it from other similar compounds that may not exhibit the same level of selectivity or potency .
Propriétés
IUPAC Name |
4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO/c1-7-19(3,4)16-11-12-18(22-14-10-9-13-21)17(15-16)20(5,6)8-2/h11-12,15H,7-10,14H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEWCXPGDBLFXNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(C=C1)OCCCC#N)C(C)(C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1067962 | |
| Record name | Butanenitrile, 4-[2,4-bis(1,1-dimethylpropyl)phenoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1067962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36268-65-2 | |
| Record name | 4-[2,4-Bis(1,1-dimethylpropyl)phenoxy]butanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36268-65-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanenitrile, 4-(2,4-bis(1,1-dimethylpropyl)phenoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036268652 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanenitrile, 4-[2,4-bis(1,1-dimethylpropyl)phenoxy]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butanenitrile, 4-[2,4-bis(1,1-dimethylpropyl)phenoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1067962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[2,4-bis(tert-pentyl)phenoxy]butyronitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.115 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![9-chloro-11H-benzo[a]carbazole](/img/structure/B1346939.png)


